
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) is an enzyme derived from the bacterium Clostridium histolyticum. It is known for its ability to hydrolyze collagen, a major structural protein in the extracellular matrix of various tissues. This enzyme is particularly significant in medical and industrial applications due to its collagen-degrading properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) is typically produced through the fermentation of Clostridium histolyticum bacteria. The gene encoding the enzyme is cloned and expressed in suitable host organisms, such as Escherichia coli, to facilitate large-scale production . The fermentation process involves optimizing conditions such as temperature, pH, and nutrient supply to maximize enzyme yield .
Industrial Production Methods
Industrial production of collagenase involves the fermentation of Clostridium histolyticum in bioreactors. The enzyme is then isolated and purified through a series of steps, including filtration, precipitation, and chromatography . The purified enzyme is lyophilized and formulated for various applications, such as in the pharmaceutical industry .
Análisis De Reacciones Químicas
Types of Reactions
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) primarily catalyzes the hydrolysis of collagen. It cleaves the peptide bonds in the triple-helical structure of collagen, resulting in the breakdown of collagen fibers .
Common Reagents and Conditions
The enzyme requires calcium ions for its activity and functions optimally at physiological pH and temperature . It does not undergo typical chemical reactions like oxidation or reduction but specifically targets collagen substrates.
Major Products Formed
The primary products of the enzymatic reaction are collagen peptides and gelatin, which result from the cleavage of collagen fibers .
Aplicaciones Científicas De Investigación
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) exerts its effects by binding to collagen and cleaving the peptide bonds within the triple-helical structure of the protein . This enzymatic activity results in the breakdown of collagen fibers into smaller peptides. The enzyme specifically targets collagen types I, II, and III, which are the most abundant in the human body .
Comparación Con Compuestos Similares
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) is unique due to its high specificity for collagen and its ability to function under physiological conditions . Similar compounds include:
Collagenase (clostridium histolyticum gene colg isoenzyme aux-i): Another isoenzyme from Clostridium histolyticum with similar collagen-degrading properties.
Matrix metalloproteinases (MMPs): A family of enzymes that degrade various components of the extracellular matrix, including collagen.
Gelatinases: Enzymes that specifically degrade gelatin, a denatured form of collagen.
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) stands out due to its clinical applications and its effectiveness in breaking down collagen in various medical and industrial processes .
Propiedades
Número CAS |
955089-06-2 |
|---|---|
Fórmula molecular |
Ca2+4 |
Peso molecular |
80.16 g/mol |
Nombre IUPAC |
calcium(2+) |
InChI |
InChI=1S/2Ca/q2*+2 |
Clave InChI |
XRZGBICBMVJLMH-UHFFFAOYSA-N |
SMILES canónico |
[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


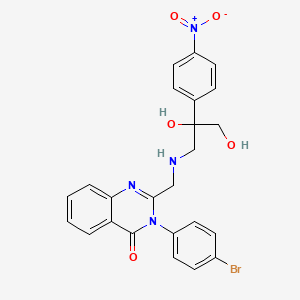
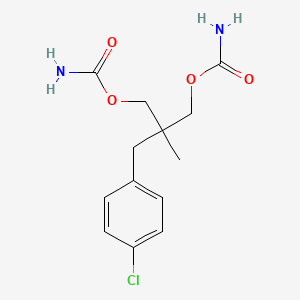
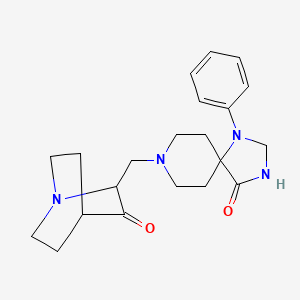
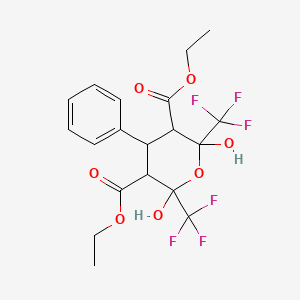
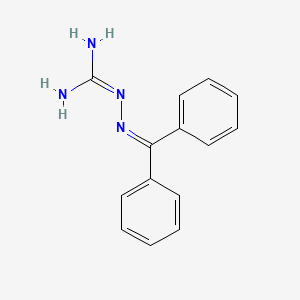
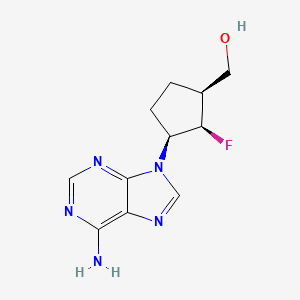
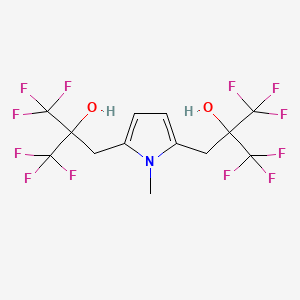

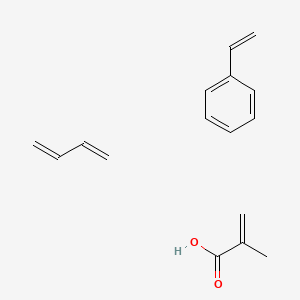
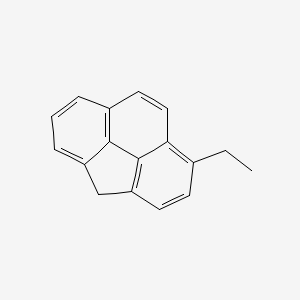
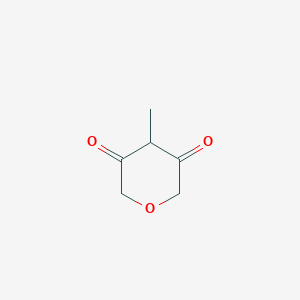
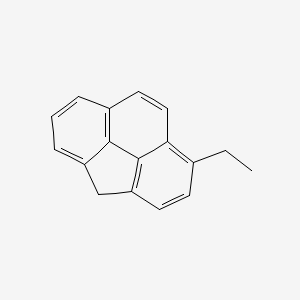
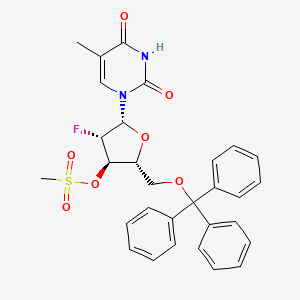
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
